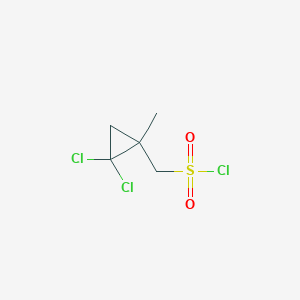

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS number 1864014-99-2 . It has a molecular weight of 237.53 and its molecular formula is C5H7Cl3O2S .

Molecular Structure Analysis

The InChI code for “(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” is 1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” has a molecular weight of 237.53 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties in Ionic Liquids

Methanesulfonyl chloride (MSC) demonstrates potential in the field of electrochemistry. One study explored its role in forming a room temperature ionic liquid with AlCl3. This mixture was used to investigate the electrochemical properties of vanadium pentoxide (V2O5) films, prepared via the sol–gel method, in the context of sodium insertion. The findings suggest that MSC-based ionic liquids could be pivotal in developing advanced electrochemical devices or energy storage systems (Su, Winnick, & Kohl, 2001).

Catalytic Decomposition

MSC's decomposition process plays a significant role in methane conversions. Research indicates that the catalytic decomposition of MSC into methyl chloride (CH3Cl) can improve product selectivity by preventing deeper reactions of CH3Cl. The study highlights various catalytic systems that show high selectivity in decomposing MSC, a process pivotal in methane conversion and utilization (Kang et al., 2017).

Role in Electron Transfer and Isomerization Reactions

MSC is also involved in complex chemical processes, such as electron transfer and isomerization. Research reveals that the one-electron reduction of MSC leads to the formation of electron adducts and sulfonyl radicals. These intermediates play a critical role in various reactions, including electron transfer to oxygen and the cis-trans isomerization of mono-unsaturated fatty acids. The study provides valuable insights into the reactivity of MSC-derived radicals and their potential applications in chemical synthesis (Tamba et al., 2007).

PET Radiopharmaceutical Development

Another intriguing application of MSC is in the field of radiopharmaceutical development, specifically in positron emission tomography (PET). A study discusses methods for labeling methanesulfonyl chloride with no-carrier-added carbon-11, providing a new avenue for radiopharmaceutical development. This research could have significant implications for medical imaging and diagnostics (McCarron & Pike, 2003).

Mild Pd-Catalyzed N-Arylation

MSC is also used in chemical syntheses, such as the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is noted for its high yield and the avoidance of potentially genotoxic impurities. Such applications in synthetic chemistry highlight MSC's versatility and importance in creating complex molecules (Rosen et al., 2011).

Eigenschaften

IUPAC Name |

(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMWVTDIWQFWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)

![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)